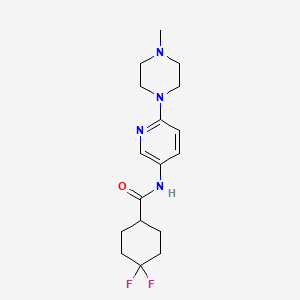
4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a cyclohexane ring substituted with difluoro groups and a carboxamide moiety, along with a pyridine ring substituted with a methylpiperazine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of difluoro groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the carboxamide group: This step involves the reaction of the cyclohexane derivative with an appropriate amine or amide precursor.
Substitution on the pyridine ring: The pyridine ring is functionalized with a methylpiperazine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-(4-(4-(4-methylpiperazin-1-yl)phenyl)pyridin-3-yl)phenol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoro substitution and carboxamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H24F2N4O |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4,4-difluoro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H24F2N4O/c1-22-8-10-23(11-9-22)15-3-2-14(12-20-15)21-16(24)13-4-6-17(18,19)7-5-13/h2-3,12-13H,4-11H2,1H3,(H,21,24) |
Clave InChI |
XKXWDDOVTBHZDB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCC(CC3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



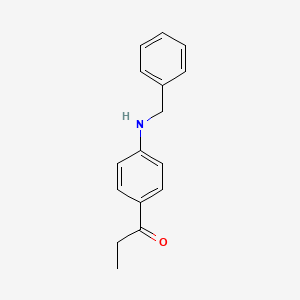
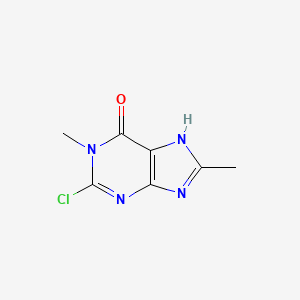
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
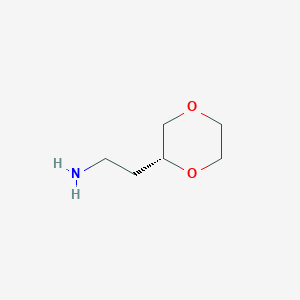
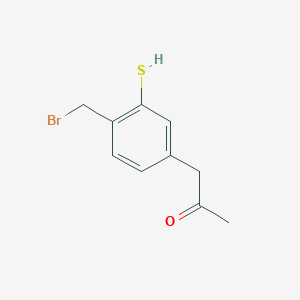
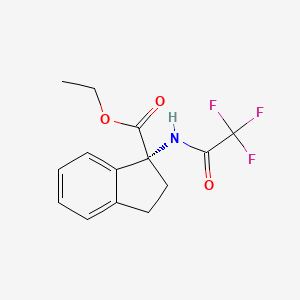
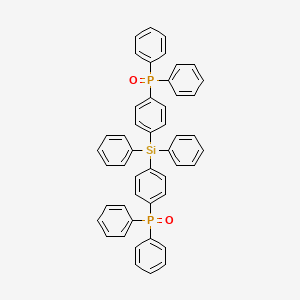

![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
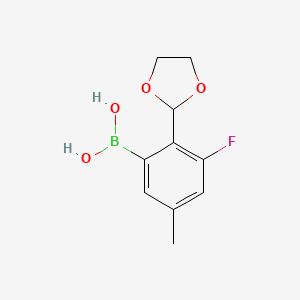
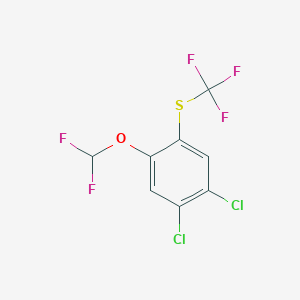
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)
